Gelation Thermal Stability: CBZ-10-Na vs. Boc-10-Na in Water at pH 14
In a direct head-to-head comparison of sodium salts in water at pH 14, the Cbz-protected derivative (CBZ-10-Na) exhibited substantially higher gel-to-sol transition temperature (Tgel) than the Boc-protected analog (Boc-10-Na). At 25 mM gelator concentration, CBZ-10-Na achieved a Tgel of 95 °C—close to the boiling point of water—while Boc-10-Na displayed a consistently lower Tgel across all concentrations tested [1]. Both compounds share an identical minimum gelation concentration (MGC) of approximately 5 mM (0.15 wt%) at 25 °C, classifying both as supergelators of water at highly basic pH, but the thermal stability advantage of the Cbz derivative is pronounced and quantifiable [1].
| Evidence Dimension | Gel-to-sol phase transition temperature (Tgel) in H₂O at pH 14 |
|---|---|
| Target Compound Data | CBZ-10-Na (sodium salt of N-Cbz-11-aminoundecanoic acid): Tgel = 95 °C at 25 mM; MGC = ~5 mM |
| Comparator Or Baseline | Boc-10-Na (sodium salt of Boc-11-aminoundecanoic acid): Tgel consistently lower than CBZ-10-Na at all concentrations (see Fig. 5 of source); MGC = ~5 mM |
| Quantified Difference | Tgel difference: CBZ-10-Na reaches 95 °C at 25 mM; Boc-10-Na Tgel is measurably lower at equivalent concentrations (exact values plotted in Fig. 5 of source). Both are supergelators with MGC ≈ 5 mM. |
| Conditions | Aqueous NaOH, pH 14, 25 °C; gelator concentrations 5–50 mM; Tgel measured by tube inversion method. |
Why This Matters
For applications requiring gel integrity at elevated temperatures (e.g., high-temperature filtration, oil-field chemicals, or thermally stressed formulations), the Cbz derivative's ~95 °C Tgel provides a decisive thermal stability margin over the Boc analog.
- [1] D'Aléo, A., Pozzo, J.-L., Heuzé, K., Vögtle, F., & Fages, F. (2007). Benzyl and tert-butyl carbamate derivatives of 1,ω-amino acids as simple yet efficient gelators. Tetrahedron, 63(31), 7482–7488. (Section 2.3.4: 'CBZ versus Boc', Figure 5.) View Source
